MM-589 TFA

Epigenetics Protein-Protein Interaction WDR5

MM-589 TFA is a macrocyclic peptidomimetic with sub-nanomolar binding affinity (IC50 0.90 nM) for WDR5. It demonstrates >40-fold greater antiproliferative potency in MLL-rearranged cell models versus predecessor MM-401. This trifluoroacetate salt form offers enhanced aqueous solubility and stability for research applications.

Molecular Formula C30H45F3N8O7
Molecular Weight 686.7 g/mol
Cat. No. B8085399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-589 TFA
Molecular FormulaC30H45F3N8O7
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1
InChIKeyNARXNZHWAWPJIY-HTCBAMNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MM-589 TFA: A Macrocyclic Peptidomimetic WDR5-MLL Protein-Protein Interaction Inhibitor for Epigenetic Research


N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid (MM-589 TFA) is a macrocyclic peptidomimetic that potently inhibits the interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins [1]. It is a cell-permeable inhibitor with demonstrated sub-nanomolar binding affinity for WDR5 and nanomolar inhibition of MLL H3K4 methyltransferase (HMT) activity [2]. MM-589 TFA is the trifluoroacetate salt form, which enhances aqueous solubility and stability for research applications .

MM-589 TFA: Why Not All WDR5-MLL Inhibitors Are Interchangeable


The WDR5-MLL protein-protein interaction is a validated therapeutic target in MLL-rearranged leukemias, but inhibitors within this class exhibit profound differences in potency, cell permeability, selectivity, and metabolic stability [1]. Substituting MM-589 TFA with earlier inhibitors like MM-401 or WDR5-0103 can result in orders-of-magnitude weaker cellular activity, poor pharmacokinetic profiles, and ambiguous target engagement [2]. The macrocyclic scaffold of MM-589 TFA confers sub-nanomolar binding affinity and >40-fold greater antiproliferative potency in MLL-rearranged cell models compared to its predecessor MM-401, a differentiation that directly impacts experimental reproducibility and translational relevance [3].

MM-589 TFA: Comparative Quantitative Evidence for WDR5-MLL PPI Inhibition


Sub-Nanomolar WDR5 Binding Affinity Distinguishes MM-589 from Early-Generation Inhibitors

MM-589 TFA binds to WDR5 with an IC50 of 0.90 nM and a Ki < 1 nM [1]. In contrast, the first-generation antagonist WDR5-0103 exhibits a Kd of 450 nM [2], and the WDR5 antagonist OICR-9429 has a Kd of 93 nM (IC50 64 nM) [3]. The macrocyclic peptidomimetic MM-589 achieves approximately 500-fold greater affinity than WDR5-0103, enabling robust target engagement at sub-nanomolar concentrations.

Epigenetics Protein-Protein Interaction WDR5 MLL Leukemia

12.7 nM Inhibition of MLL H3K4 Methyltransferase Activity Outperforms Predecessor Compounds

MM-589 TFA inhibits MLL-mediated H3K4 methyltransferase (HMT) activity with an IC50 of 12.7 nM [1]. This represents a significant improvement over MM-401 (IC50 = 320 nM) [2] and is over 3,000-fold more potent than WDR5-0103 (IC50 = 39 µM) [3]. The 25-fold greater functional inhibition compared to MM-401 demonstrates that binding affinity translates directly to enhanced suppression of the oncogenic H3K4me3 mark.

H3K4 Methylation Histone Methyltransferase MLL1 Epigenetic Inhibitor

>40-Fold Greater Antiproliferative Potency in MLL-Rearranged Leukemia Cells Compared to MM-401

In cell-based assays, MM-589 TFA potently inhibits growth of MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9) leukemia cells with IC50 values of 0.25 µM and 0.21 µM, respectively [1]. Direct head-to-head comparison demonstrates that MM-589 is >40 times more potent than MM-401 in suppressing MLL-rearranged cell proliferation [2]. In contrast, MM-589 shows weak activity against HL-60 cells lacking MLL rearrangements (IC50 = 8.6 µM) [1], confirming on-target selectivity.

MLL-rearranged leukemia Cell proliferation MV4-11 MOLM-13

TFA Salt Form Enhances Aqueous Solubility and Stability for In Vitro and In Vivo Applications

The trifluoroacetate (TFA) salt form of MM-589 provides enhanced water solubility and stability compared to the free base . Solubility in DMSO is reported at ≥25 mg/mL (36.4 mM) with sonication and warming to 60°C . Microsomal stability is excellent across human, mouse, and rat liver microsomes, with half-lives (T1/2) exceeding 60 minutes in all three species [1]. This compares favorably to many peptide-based inhibitors that suffer from rapid hepatic clearance.

Formulation Solubility Stability TFA salt

Macrocyclic Scaffold Confers Cell Permeability and Favorable Physicochemical Properties

MM-589 TFA is a 14-membered macrocyclic peptidomimetic designed to overcome the poor cell permeability typical of linear peptide inhibitors [1]. The compound has a molecular weight of 572.7 Da (free base) and calculated LogP (cLogP) of approximately 2.1, falling within favorable ranges for oral bioavailability according to Lipinski's Rule of Five [2]. In contrast, many earlier WDR5-binding peptides and small molecules suffer from high polarity and poor membrane penetration, limiting their utility in cell-based assays [3].

Macrocyclic peptidomimetic Cell permeability cLogP Drug-like properties

Defined Absolute Stereochemistry Ensures Batch-to-Batch Reproducibility

MM-589 TFA is supplied as a single stereoisomer with defined (3R,6S,9S,12R) configuration at its four chiral centers . The macrocyclic scaffold's conformation is stabilized by intramolecular hydrogen bonding, as revealed by the co-crystal structure with WDR5 (PDB: 5VFC) [1]. Unlike racemic mixtures or stereochemically undefined preparations that can confound biological interpretation, the single-isomer formulation of MM-589 TFA eliminates variability arising from differential activity of stereoisomers [2].

Stereochemistry Peptidomimetic Quality Control Reproducibility

MM-589 TFA: Recommended Research Applications Based on Comparative Evidence


In Vitro Target Validation and Mechanistic Studies of WDR5-MLL PPI in MLL-Rearranged Leukemia

Use MM-589 TFA at concentrations of 0.1-1 µM (reflecting its cellular IC50 of 0.21-0.25 µM) to selectively suppress proliferation of MV4-11 and MOLM-13 cells while sparing HL-60 controls (IC50 = 8.6 µM) [1]. This selectivity window enables unambiguous attribution of phenotypic effects to WDR5-MLL inhibition. For biochemical assays, 10-100 nM concentrations achieve >90% target engagement based on the 0.90 nM binding IC50 [2].

Chemical Probe for Epigenetic Reader Domain Pharmacology

MM-589 TFA serves as a high-quality chemical probe for WDR5 due to its sub-nanomolar binding affinity (IC50 = 0.90 nM), well-defined binding mode (PDB: 5VFC), and favorable physicochemical properties (MW 572.7, cLogP ~2.1) [3]. Its >40-fold superiority over MM-401 in cell-based assays [4] positions it as a preferred tool for interrogating WDR5-dependent transcriptional programs.

Preclinical In Vivo Efficacy Studies (With Appropriate Formulation)

The excellent microsomal stability of MM-589 TFA (T1/2 > 60 min in mouse, rat, and human microsomes) [5] supports its use in murine xenograft models of MLL-rearranged leukemia. While in vivo efficacy data remain limited, the favorable stability profile suggests that once-daily intraperitoneal or intravenous dosing may achieve sustained target engagement. Researchers should optimize formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween-80 in saline) based on the compound's DMSO solubility profile (≥25 mg/mL) .

Structure-Activity Relationship (SAR) Studies of Macrocyclic WDR5 Inhibitors

MM-589 TFA's defined stereochemistry and co-crystal structure (PDB: 5VFC, 1.64 Å resolution) [6] provide a robust starting point for medicinal chemistry optimization. The macrocyclic scaffold's tolerance for modifications at the phenyl and ethyl positions has been partially explored [7]; researchers can benchmark new analogs against MM-589's WDR5 binding (IC50 0.90 nM) and HMT inhibition (IC50 12.7 nM) to quantify improvements in potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM-589 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.